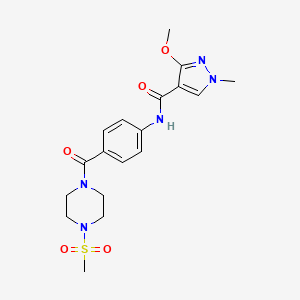

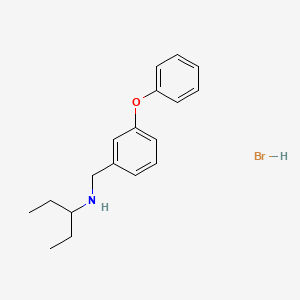

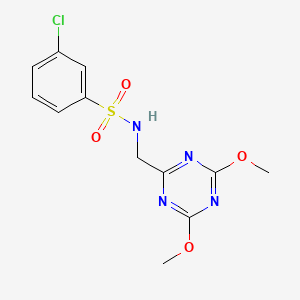

![molecular formula C18H20N2O4S B2506446 2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922554-33-4](/img/structure/B2506446.png)

2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their potential biological activities, including enzyme inhibition and anticancer properties. The compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related research on benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the formation of key intermediates that are further functionalized to obtain the desired compounds. For instance, the synthesis of N-benzyl-2-nitrobenzenesulfonamides involves base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines, which are precursors to various nitrogenous heterocycles . Similarly, the synthesis of benzenesulfonamides with triazole moieties involves the insertion of linkers like ether, thioether, and amino types to confer flexibility and enhance biological activity . These methods could potentially be adapted for the synthesis of the compound , considering its benzenesulfonamide core and heterocyclic structure.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction studies. For example, the molecular structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction, revealing the dihedral angles between benzene rings and the presence of hydrogen bonds . These techniques would be essential in determining the molecular structure of "2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, often as inhibitors of enzymes like carbonic anhydrases. For instance, compounds containing phenyl-1,2,3-triazole moieties have been shown to be potent inhibitors of human carbonic anhydrase isoforms . Additionally, substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides have been evaluated for their antimitotic and antiproliferative activities, indicating their potential in disrupting cell cycle progression . These findings suggest that the compound may also engage in similar biological interactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy and pharmacokinetic profile. While the specific properties of "2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" are not provided, related compounds have shown significant intraocular pressure-lowering activity in animal models , and some have exhibited potent antitumor and antiangiogenic activities . These properties are indicative of the potential therapeutic applications of the compound .

科学的研究の応用

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) synthesized a series of new benzenesulfonamides, including compounds similar to 2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide. These compounds were tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms.

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) focused on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups Pişkin, Canpolat, & Öztürk, 2020. These compounds have high singlet oxygen quantum yield and are beneficial for photodynamic therapy applications, especially in cancer treatment.

Novel Multicomponent Synthesis

Shaabani et al. (2010) developed a novel one-pot multicomponent reaction involving the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives Shaabani et al., 2010. This method is significant for the efficient synthesis of compounds related to 2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide.

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies on novel benzimidazole fused-1,4-oxazepines Almansour et al., 2016. These studies are crucial for understanding the structural and electronic properties of benzenesulfonamide derivatives.

特性

IUPAC Name |

2,4,5-trimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11-8-13(3)17(9-12(11)2)25(22,23)20-14-4-5-16-15(10-14)18(21)19-6-7-24-16/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRSJAYKHFVGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

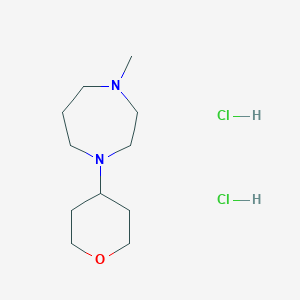

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

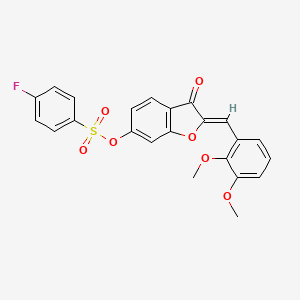

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

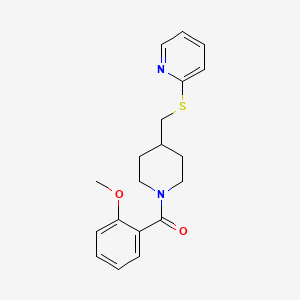

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)